5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 5, an ethoxymethyl group at position 3, and an ethyl group at position 1. The compound’s unique structure makes it a valuable subject of study in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routesThe reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the compound’s high purity .
Chemical Reactions Analysis
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethyl group, converting it into a carboxylic acid group.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl groups to hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Scientific Research Applications
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antiviral, or anticancer agent.
Industrial Applications: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
The molecular targets and pathways involved depend on the specific application. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may target enzymes involved in DNA replication or repair, preventing cancer cell proliferation .
Comparison with Similar Compounds
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
5-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione: This compound lacks the ethoxymethyl group, which may affect its reactivity and biological activity.
5-Amino-3-methyl-1-ethylpyrimidine-2,4(1H,3H)-dione: The presence of a methyl group instead of an ethoxymethyl group can lead to different chemical properties and applications.
5-Amino-3-(methoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione: The methoxymethyl group may influence the compound’s solubility and reactivity compared to the ethoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(13)12(9(11)14)6-15-4-2/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
IUOLLYONNIQNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)COCC)N |
Origin of Product |
United States |
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